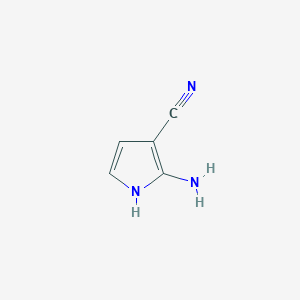

2-Amino-1H-pyrrole-3-carbonitrile

Descripción general

Descripción

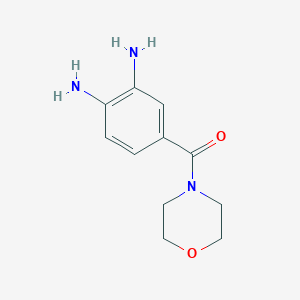

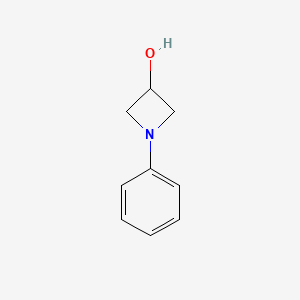

“2-Amino-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C5H5N3 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of “2-Amino-1H-pyrrole-3-carbonitrile” derivatives has been achieved through various methods. One efficient protocol involves reacting malononitrile and glycine derivatives using a microwave . Another method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis

The molecular structure of “2-Amino-1H-pyrrole-3-carbonitrile” consists of a pyrrole ring, which is a five-membered aromatic ring with two double bonds, one nitrogen atom, and a carbonitrile group attached to it .Physical And Chemical Properties Analysis

“2-Amino-1H-pyrrole-3-carbonitrile” has a molecular weight of 107.113 Da . It has a density of 1.3±0.1 g/cm3, and its boiling point is 393.4±27.0 °C at 760 mmHg . The exact melting point is not available .Aplicaciones Científicas De Investigación

Drug Synthesis

2-Amino-1H-pyrrole-3-carbonitrile serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its incorporation into drug molecules can enhance biological activity and provide structural diversity in drug design .

Material Science

This compound is utilized in material science for the development of new materials with potential applications in electronics, coatings, and other advanced materials .

Organic Synthesis

In organic chemistry, 2-Amino-1H-pyrrole-3-carbonitrile is used as a building block for the synthesis of complex molecules. It is particularly valuable for constructing heterocyclic compounds, which are prevalent in many natural products and medicinal agents .

Direcciones Futuras

The future directions for “2-Amino-1H-pyrrole-3-carbonitrile” and its derivatives could involve further exploration of their synthetic methods and potential applications. For instance, microwave-assisted protocols for the synthesis of pyrrole derivatives have been suggested as a new and robust approach .

Mecanismo De Acción

Target of Action

Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, making it a potential target for cancer therapies.

Mode of Action

For instance, some compounds have been observed to cause up-regulation of P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated cells . These changes can lead to cell cycle arrest and induce apoptotic cell death .

Biochemical Pathways

For example, up-regulation of the BAX gene can lead to an increase in BAX protein, a pro-apoptotic factor, thereby promoting apoptosis .

Result of Action

Similar compounds have been observed to increase the activity of caspase 8 and bax, while decreasing the activity of bcl2 . These changes can lead to cell cycle arrest at the G1/S phase and induce apoptotic cell death .

Propiedades

IUPAC Name |

2-amino-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUUICKROVJTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626258 | |

| Record name | 2-Amino-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

755753-61-8 | |

| Record name | 2-Amino-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Amino-1H-pyrrole-3-carbonitrile in the synthesis of 7-deazaadenines?

A1: 2-Amino-1H-pyrrole-3-carbonitrile serves as a crucial starting material for synthesizing pyrrolo[2,3-d]pyrimidin-4-amines, which are 7-deazaadenine analogs []. The researchers utilized this compound to build the core structure of the desired 7-deazaadenine derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.